molecular formula C7H6BrNO2 B7965645 6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B7965645
M. Wt: 216.03 g/mol
InChI Key: QQDVANQTHRNTAE-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is an organic compound with the molecular formula C7H6BrNO2 It is a heterocyclic compound containing a bromine atom, a pyridine ring, and a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxane moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

6-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVANQTHRNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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